3-Bromo-2-butoxyphenylboronic acid
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Overview
Description
3-Bromo-2-butoxyphenylboronic acid is an organoboron compound with the molecular formula C10H14BBrO3 and a molecular weight of 272.93 g/mol . This compound is characterized by the presence of a bromine atom, a butoxy group, and a boronic acid functional group attached to a phenyl ring. It is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
The primary target of 3-Bromo-2-butoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
The compound’s role in the sm cross-coupling reaction suggests that its bioavailability may be influenced by the presence of transition metals like palladium .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions of the SM cross-coupling reaction . These conditions are generally mild and tolerant of various functional groups . The compound is relatively stable, readily prepared, and generally environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-butoxyphenylboronic acid typically involves the borylation of 3-bromo-2-butoxybenzene. This can be achieved through various methods, including the use of bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst . The reaction is usually carried out under mild conditions, with the use of a base such as potassium carbonate (K2CO3) and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale borylation reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of these reactions allows for the efficient production of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-butoxyphenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation and Reduction: The boronic acid group can be oxidized to form phenols or reduced to form boranes.
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and water.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Boranes: Formed through reduction of the boronic acid group.
Scientific Research Applications
3-Bromo-2-butoxyphenylboronic acid has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials.
Biological Research: Investigated for its potential use in biological assays and as a tool for studying enzyme mechanisms.
Comparison with Similar Compounds
3-Bromophenylboronic Acid: Similar structure but lacks the butoxy group.
2-Bromo-3-cyclohexylpropanoic Acid: Contains a cyclohexyl group instead of a butoxy group.
3-Bromo-2-methoxybenzoic Acid: Contains a methoxy group instead of a butoxy group.
Uniqueness: 3-Bromo-2-butoxyphenylboronic acid is unique due to the presence of the butoxy group, which can influence its reactivity and solubility properties. This makes it a valuable reagent in specific synthetic applications where these properties are advantageous .
Properties
IUPAC Name |
(3-bromo-2-butoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BBrO3/c1-2-3-7-15-10-8(11(13)14)5-4-6-9(10)12/h4-6,13-14H,2-3,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYOOGBELZHMIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)OCCCC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BBrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399471 |
Source
|
Record name | 3-Bromo-2-butoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480425-34-1 |
Source
|
Record name | 3-Bromo-2-butoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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